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3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea

Kinase Inhibition BRAF V600E Structure-Activity Relationship

Procuring kinase inhibitors with reproducible target profiles is challenging: subtle structural modifications (e.g., 4-methoxyphenyl vs. 4-methylphenyl; ethyl vs. methyl linker) can cause orders-of-magnitude potency shifts. Generic pyrazolyl-ureas cannot replicate this compound's specific SAR. This CAS-indexed product delivers the precise 4-methoxyphenyl/ethyl-spacer combination required for: (i) broad kinome profiling to resolve selectivity windows; (ii) matched-pair analysis quantifying electron-donating vs. electron-withdrawing aryl effects on anti-proliferative potency; (iii) use as a matched negative control in p38α MAPK phenotypic screens. In stock; immediate global shipping.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2320417-43-2
Cat. No. B2573378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea
CAS2320417-43-2
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24)
InChIKeyDLAGWKXIVJLJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Pharmacological Context of CAS 2320417-43-2


3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea (CAS 2320417-43-2) is a synthetic small molecule belonging to the pharmacologically significant class of pyrazolyl-urea derivatives [1]. Compounds in this class have been extensively investigated as kinase inhibitors, with documented activities against targets such as BRAF V600E and p38α MAPK, making them relevant scaffolds for oncology and anti-inflammatory drug discovery programs [1][2].

Structural selectivity probe for kinase panel profiling studies
SAR tool to assess terminal aryl group effects on target engagement
Potential negative control candidate for p38α MAPK-driven inflammatory models

Procurement Risk: Why Analogs of CAS 2320417-43-2 Are Not Interchangeable


The biological activity of pyrazolyl-ureas is exquisitely sensitive to subtle structural modifications, making simple substitution with in-class analogs a high-risk procurement strategy. For instance, the critical distinction between a 4-methoxyphenyl and a 4-methylphenyl terminal group, or an ethyl versus a methyl linker to the pyrazole core, has been shown to cause orders-of-magnitude shifts in potency against specific kinase targets [1]. This steep structure-activity relationship (SAR) landscape means that a generic 'pyrazolyl-urea' cannot be assumed to replicate the target profile of this specific compound, necessitating precise, CAS-indexed procurement for reproducible research.

Target compound 4‑methoxyphenyl urea terminus with ethyl spacer
Substitute risk Halogenated or non‑polar aryl urea may shift kinase selectivity and cellular potency profile
Target compound Ethyl linker between pyrazole and urea
Substitute risk Methyl or direct‑amide linker analogs may redirect kinase target landscape and invalidate model assumptions

Quantitative Differentiation of CAS 2320417-43-2 from Its Closest Analogs


Kinase Inhibition Potency in Pyrazolyl-Urea Class

While direct head-to-head data for this specific CAS number is not publicly available, class-level SAR from a closely related series demonstrates the critical impact of the terminal aryl group. The most potent analog in that series, bearing a 4-chloro-3-(trifluoromethyl)phenyl urea, exhibited a BRAF V600E IC50 of 0.066 µM. The 4-methoxyphenyl substitution present in CAS 2320417-43-2 represents a distinct electronic and steric environment predicted to significantly alter target binding kinetics compared to this reference [1].

Kinase Inhibition Potency
Class-level inference
Comparator FN10 BRAF V600E IC50 = 0.066 µM; target compound data not publicly available
Predicted differential activity driven by terminal aryl urea electronic and steric profile
Direct testing required for this CAS; analog SAR does not guarantee identical binding kinetics
Kinase Inhibition BRAF V600E Structure-Activity Relationship

Anti-Proliferative Selectivity in A375 Melanoma Cells

The pyrazolyl-urea scaffold achieves selective cytotoxicity. The benchmark comparator FN10 displayed an A375 melanoma GI50 of 0.81 µM, which was comparable to the FDA-approved drug vemurafenib in the same assay system. This demonstrates that the pyrazolyl-urea core itself can achieve a favorable selectivity window. The 4-methoxyphenyl variant in our target compound would be expected to shift this therapeutic index, providing a unique selectivity profile not offered by analogs with halogenated or non-polar terminal rings [1].

Anti‑Proliferative Selectivity
Class-level inference
Comparator FN10 A375 melanoma GI50 = 0.81 µM (comparable to vemurafenib in same assay)
4‑methoxyphenyl variant expected to modulate cellular permeability and target engagement differently
Cellular potency shifts must be experimentally validated; cannot be inferred from halogenated analog data
Anti-Proliferative Activity A375 Cell Line Melanoma

Kinase Selectivity Divergence from p38α MAPK Series

A related but distinct pyrazolyl-urea series was optimized for p38α MAPK inhibition, where a different substitution pattern achieved up to 80.93% inhibition, comparable to 81.62% for the standard drug diclofenac sodium [2]. The aminoethyl linker to the pyrazole core in CAS 2320417-43-2, as opposed to a direct amide linkage, is a structural feature known to dramatically alter kinase selectivity profiles, directing activity away from the p38α axis and potentially towards receptor tyrosine kinases or other targets [1].

Kinase Selectivity Divergence
Cross‑study comparable
Related series with direct amide linker achieves up to 80.93% p38α MAPK inhibition; ethyl spacer and 4‑methoxyphenyl group predict distinct kinome fingerprint
Structural divergence likely redirects activity away from p38α axis; supports use as selectivity control
Cross‑series comparison; target compound kinase profile remains to be experimentally confirmed
p38α MAPK Anti-inflammatory Kinase Selectivity

Recommended Application Scenarios for CAS 2320417-43-2


Kinase Panel Profiling: Ethyl-Spaced Scaffold Selectivity

Given the established class-level potency against BRAF V600E [1] and the structural divergence from p38α-optimized series [2], this compound is ideally suited as a chemical probe for broad kinome profiling. Such a study would clarify whether the 4-methoxyphenyl/ethyl-spacer combination confers a unique selectivity window distinct from direct-amide pyrazolyl-ureas.

SAR Study: Terminal Aryl Group Effect on Melanoma Cell Viability

Building on the demonstration that a 4-chloro-3-(trifluoromethyl)phenyl analog achieves a GI50 of 0.81 µM in A375 cells [1], this compound serves as a critical matched-pair analog. Researchers can use it to directly quantify the impact of replacing an electron-withdrawing, lipophilic aryl group with an electron-donating methoxy group on cellular anti-proliferative potency and selectivity, a key variable in lead optimization.

Negative Control for p38α MAPK in Inflammatory Models

Since the structural features of this compound (ethyl spacer, specific urea substitution) are predicted to direct activity away from p38α MAPK, which is potently inhibited by other pyrazolyl-ureas [2], it can be rationally procured as a matched negative control. This use is critical for confirming that any observed anti-inflammatory effect in a phenotypic screen is due to the intended on-target activity and not general scaffold-related cytotoxicity.

Reference Standard for Pyrazolyl-Urea Series Analytical QC

The compound's distinct combination of a dicyclopropylpyrazole core, an ethyl linker, and a 4-methoxyphenyl urea terminus provides a unique chromatographic and spectroscopic fingerprint. This makes it an excellent reference standard for developing HPLC/UPLC purity methods and mass spectrometry identification protocols for a library of structurally related analogs [1], ensuring batch-to-batch consistency in procurement.

Application
Selection Property
Validation Focus
Kinase panel profiling
Selectivity profiling context of ethyl‑spaced pyrazolyl‑urea scaffold
Kinome interaction fingerprint validation
Terminal aryl SAR study
Matched‑pair analog for electron‑donating 4‑methoxy versus electron‑withdrawing aryl groups
Cellular anti‑proliferative endpoint context in melanoma models
p38α MAPK negative control
Predicted inactivity profile against p38α due to ethyl spacer and urea substitution pattern
Target engagement confirmation in inflammatory phenotypic screens
Analytical reference standard
Unique chromatographic and spectroscopic fingerprint from dicyclopropyl‑ethyl‑methoxyphenyl architecture
Batch‑to‑batch purity and identity QC for analog libraries
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